Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Catalog No.
S3409430
CAS No.
287390-25-4
M.F
C5H7NaO3
M. Wt
138.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

CAS Number

287390-25-4

Product Name

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

IUPAC Name

sodium;(E)-3-ethoxy-3-oxoprop-1-en-1-olate

Molecular Formula

C5H7NaO3

Molecular Weight

138.1 g/mol

InChI

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1/b4-3+;

InChI Key

ITWVTNYFGKFDGE-BJILWQEISA-M

SMILES

CCOC(=O)C=C[O-].[Na+]

Canonical SMILES

CCOC(=O)C=C[O-].[Na+]

Isomeric SMILES

CCOC(=O)/C=C/[O-].[Na+]
  • Organic synthesis: The presence of the enolate group (C=C-O-) suggests Sodium 3-ethoxy-3-oxoprop-1-en-1-olate might be a useful building block in organic synthesis for the construction of more complex molecules. Enolates are known to be reactive nucleophiles that can participate in various reactions like aldol condensations and Claisen condensations .
  • Medicinal chemistry: The carbonyl group (C=O) and the ethoxy group (CH3CH2O-) provide functional groups that could be involved in interactions with biological targets. Further research would be needed to determine if Sodium 3-ethoxy-3-oxoprop-1-en-1-olate exhibits any biological activity.

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is an organic sodium salt characterized by the molecular formula C₅H₇NaO₃. This compound serves as a versatile precursor in various chemical syntheses, particularly notable for its role in the preparation of malonic acid and formylacetate. Its structure features an ethoxy group attached to a propene chain, which contributes to its reactivity and utility in organic synthesis .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to produce alcohols or other reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethoxy group is subject to substitution by various nucleophiles under suitable conditions, leading to derivatives with different functional groups .

Major Products Formed

  • Oxidation: Carboxylic acids.
  • Reduction: Alcohols.
  • Substitution: Derivatives with varied functional groups replacing the ethoxy group.

While specific biological activities of sodium 3-ethoxy-3-oxoprop-1-en-1-olate are not extensively documented, it has potential applications in biochemical studies. It may be utilized to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis. This property makes it a candidate for research into metabolic pathways and enzyme kinetics.

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate can be synthesized through the following method:

  • Reagents: Ethyl formate and sodium hydroxide.
  • Procedure:
    • Ethyl formate is reacted with sodium hydroxide in an aqueous medium.
    • The resulting mixture undergoes hydrolysis to yield sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

This synthesis method can be scaled for industrial applications, with optimization of reaction conditions such as temperature and reagent concentration to enhance yield and purity .

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate finds various applications across different fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including malonic acid and formylacetate.
  • Biochemical Research: Used in studies focusing on enzyme-catalyzed reactions and metabolic processes.
  • Industrial Production: Acts as an intermediate in the production of various chemicals and materials .

Interaction studies involving sodium 3-ethoxy-3-oxoprop-1-en-1-olate primarily focus on its reactivity with biological enzymes and other chemical reagents. The compound's ability to undergo hydrolysis and other transformations makes it relevant for exploring enzyme mechanisms and reaction pathways in organic chemistry.

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate exhibits unique properties compared to several similar compounds:

Compound NameSimilarityUnique Features
Sodium ethyl 3-oxidoacrylate0.95Different functional groups affecting reactivity
Sodium 3-oxopropanoate0.91Lacks the ethoxy group, altering solubility
Sodium ethyl 2-methylacrylate0.91Varying structural configuration
Magnesium 3-ethoxy-3-oxopropanoate0.88Different metal ion affecting reactivity

The distinct structure and reactivity of sodium 3-ethoxy-3-oxoprop-1-en-1-olate provide advantages in solubility and versatility, making it a valuable precursor in synthetic chemistry compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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